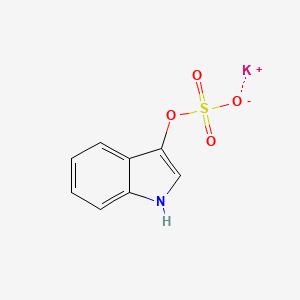

potassium 1H-indol-3-yl sulfate

説明

Potassium 1H-indol-3-yl sulfate is an endogenous metabolite derived from tryptophan, an essential amino acid found in dietary proteinsThis compound is a significant uremic toxin that accumulates in patients with chronic kidney disease, contributing to the progression of the disease by inducing oxidative stress and inflammation .

準備方法

Synthetic Routes and Reaction Conditions

Potassium 1H-indol-3-yl sulfate can be synthesized by dissolving 3-hydroxyindole in sulfuric acid and adding potassium sulfate. The mixture is then subjected to crystallization and washing steps to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes the use of advanced crystallization techniques and purification methods to ensure the compound meets the required standards for research and pharmaceutical applications .

化学反応の分析

Types of Reactions

Potassium 1H-indol-3-yl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different indole derivatives.

Reduction: Reduction reactions can convert it into simpler indole compounds.

Substitution: It can participate in substitution reactions, where the sulfate group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to replace the sulfate group under acidic or basic conditions

Major Products

The major products formed from these reactions include various indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

科学的研究の応用

Biochemical Assays

Role in Enzyme Activity Measurement

Potassium 1H-indol-3-yl sulfate serves as a substrate in enzyme assays, particularly for sulfatases. These enzymes are crucial in various metabolic pathways, and measuring their activity can provide insights into metabolic disorders and enzyme functionality. The compound's ability to facilitate these assays makes it a valuable tool in biochemical research .

Plant Research

Signaling Molecule in Plant Physiology

In plant studies, this compound acts as a signaling molecule. It helps researchers investigate how plants respond to environmental stressors such as drought or salinity. This application is vital for understanding plant resilience and developing crops that can withstand adverse conditions .

Microbial Studies

Exploration of Microbial Diversity

This compound is instrumental in microbiology for studying the metabolism of indole derivatives by various bacteria. By examining how different microbial species metabolize this compound, researchers can gain insights into microbial diversity and ecological interactions within environments .

Pharmaceutical Development

Drug Formulation Research

this compound is utilized in pharmaceutical development, particularly in formulating drugs that target specific biological pathways related to indole metabolism. Its role in drug discovery processes highlights its potential as a therapeutic agent or as a precursor in synthesizing more complex pharmaceuticals .

Environmental Monitoring

Assessment of Indole Derivatives in Wastewater

The compound is also employed in environmental science to assess the presence of indole derivatives in wastewater systems. This application is essential for industries aiming to monitor and manage their environmental impact effectively, particularly concerning the discharge of potentially harmful substances into water bodies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Assays | Substrate for measuring sulfatase activity in metabolic pathways |

| Plant Research | Signaling molecule for studying plant responses to environmental stress |

| Microbial Studies | Investigation of indole derivative metabolism by bacteria |

| Pharmaceutical Development | Role in drug formulation targeting indole metabolism pathways |

| Environmental Monitoring | Assessment of indole derivatives in wastewater management |

Case Studies and Research Findings

Recent studies have validated the use of this compound in clinical research settings. For instance, high-performance liquid chromatography methods have been developed to quantify urinary levels of this compound in pediatric patients undergoing hematopoietic stem cell transplantation. This research underscores its relevance not only in basic science but also in clinical applications where monitoring metabolic byproducts is crucial .

作用機序

Potassium 1H-indol-3-yl sulfate acts as a nucleophile, engaging in various chemical reactions. It is a ligand for the human aryl hydrocarbon receptor, which regulates immune-inflammatory conditions. In chronic kidney disease, it induces the activation of nuclear factor kappa B, promoting the expression of transforming growth factor-beta 1 and Smad3 in proximal tubular cells, leading to profibrotic activity .

類似化合物との比較

Similar Compounds

Indoxyl sulfate: A closely related compound with similar biological activities.

Indole-3-acetic acid: Another indole derivative with different biological functions.

Indole-3-carbinol: Known for its anticancer properties .

Uniqueness

Potassium 1H-indol-3-yl sulfate is unique due to its role as a uremic toxin and its specific interactions with the aryl hydrocarbon receptor. Its accumulation in chronic kidney disease patients and its impact on oxidative stress and inflammation distinguish it from other indole derivatives .

生物活性

Potassium 1H-indol-3-yl sulfate (K-IS) is an endogenous metabolite derived from the amino acid tryptophan. This compound has garnered attention in recent years due to its significant biological activities, particularly in relation to chronic kidney disease (CKD), oxidative stress, and inflammation. This article explores the biological activity of K-IS, its mechanisms of action, and relevant research findings.

Overview of this compound

K-IS is classified as a uremic toxin that accumulates in patients with CKD. Its accumulation is associated with various pathological processes, including oxidative stress and inflammation, which contribute to the progression of kidney disease. K-IS primarily acts as an agonist for the Aryl Hydrocarbon Receptor (AhR) , influencing multiple biochemical pathways.

Target and Mode of Action

K-IS interacts with the AhR, leading to the activation of several downstream signaling pathways. This interaction promotes the expression of pro-inflammatory cytokines and growth factors, notably:

- NF-κB Activation : K-IS induces the activation of NF-κB, a key transcription factor involved in inflammatory responses.

- TGF-β1 and Smad3 Expression : In proximal tubular cells, K-IS enhances the expression of TGF-β1 and Smad3, which are critical in fibrosis and tissue remodeling processes.

K-IS exhibits nucleophilic properties, making it reactive in various biochemical contexts. It participates in significant metabolic pathways due to its nature as a tryptophan metabolite. The compound's stability and efficacy can be influenced by environmental factors such as gut microbiota composition, which can alter tryptophan metabolism .

Case Studies and Experimental Evidence

A study focusing on the effects of K-IS on renal cells demonstrated that exposure to this compound resulted in increased oxidative stress markers and inflammatory cytokines. The research highlighted that K-IS contributes to renal injury through its action on AhR and subsequent activation of NF-κB signaling pathways.

| Study | Findings |

|---|---|

| Study 1 | K-IS promotes oxidative stress in renal tubular cells (inducing NF-κB activation). |

| Study 2 | Increased levels of TGF-β1 observed in proximal tubular cells treated with K-IS. |

| Study 3 | Correlation between elevated K-IS levels and progression of CKD symptoms in patients. |

Pharmacokinetics

K-IS is primarily excreted through urine, indicating its role as a metabolic byproduct. Its pharmacokinetic profile suggests that alterations in kidney function can lead to increased serum levels of K-IS, further exacerbating kidney damage due to its toxic effects.

Comparison with Similar Compounds

K-IS shares structural similarities with other indole derivatives but is unique due to its specific biological roles:

| Compound | Biological Activity |

|---|---|

| Indoxyl sulfate | Similar uremic toxin properties |

| Indole-3-acetic acid | Plant hormone with different physiological roles |

| Indole-3-carbinol | Exhibits anticancer properties |

特性

IUPAC Name |

potassium;1H-indol-3-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWATNFDJIBBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

487-94-5 (Parent) | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70181012 | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Indoxyl sulfate potassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2642-37-7 | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium indol-3-yl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM INDOXYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567HMW942W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。